5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole

Description

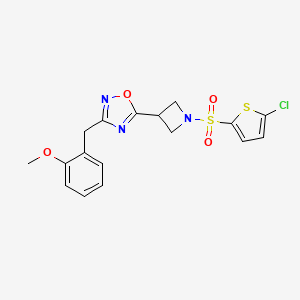

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one oxygen atom. Its structure integrates a sulfonamide-linked azetidine ring (a four-membered nitrogen heterocycle) and a 2-methoxybenzyl substituent, combined with a 5-chlorothiophene moiety.

Synthesis of such compounds typically involves multi-step reactions, including:

Chloroacetylation: Reaction of sulfonamide precursors with chloroacetyl chloride to form intermediates.

Hydrazine Amination: Substitution with hydrazine hydrate to generate hydrazinoacetyl derivatives.

Condensation: Reaction with aromatic aldehydes to form hydrazone intermediates.

Cyclization: Final cyclization with chloroacetyl chloride in the presence of triethylamine to yield the 1,2,4-oxadiazole core .

The 2-methoxybenzyl group may enhance lipophilicity and membrane permeability, while the 5-chlorothiophene sulfonyl group could modulate target binding affinity, particularly in enzyme inhibition contexts.

Properties

IUPAC Name |

5-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O4S2/c1-24-13-5-3-2-4-11(13)8-15-19-17(25-20-15)12-9-21(10-12)27(22,23)16-7-6-14(18)26-16/h2-7,12H,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBIRGMGTUVROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique combination of a 1,2,4-oxadiazole ring , an azetidine moiety , and a sulfonyl group . This structure is significant as the oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the sulfonyl group enhances solubility and reactivity, making it an interesting candidate for drug development .

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit various antimicrobial activities. For instance:

- Antibacterial Effects : Compounds containing the oxadiazole moiety have shown activity against both Gram-positive and Gram-negative bacteria. Studies have reported that certain derivatives demonstrate comparable efficacy to standard antibiotics like gentamicin .

- Antifungal Activity : Some synthesized compounds have exhibited antifungal properties against pathogens such as Aspergillus niger .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

- Cell Line Studies : Certain compounds have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). For instance, some derivatives showed IC50 values lower than established chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can trigger programmed cell death in a dose-dependent manner .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (EWGs) like Cl or NO₂ | Increased anticancer and antimicrobial potential |

| Methoxy group | Enhanced antibacterial activity against specific strains |

| Sulfonyl group | Improved solubility and reactivity |

These modifications can significantly impact the compound's interaction with biological targets and its overall efficacy .

Case Studies

- Antimicrobial Evaluation : A study evaluated several oxadiazole derivatives for their antimicrobial properties. Compounds with specific substitutions showed enhanced activity against E. coli and S. aureus, suggesting that structural optimization is crucial for developing effective antimicrobial agents .

- Anticancer Research : In vitro studies demonstrated that certain oxadiazole derivatives were potent inducers of apoptosis in cancer cell lines. These findings support the hypothesis that modifications to the oxadiazole structure can yield compounds with significant anticancer properties .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity : The target compound’s 5-chlorothiophene sulfonyl group distinguishes it from analogs with phenyl or benzamide substituents (e.g., ). This group may enhance interactions with hydrophobic enzyme pockets.

Azetidine vs.

Computational and Crystallographic Insights

- SHELX Software : Widely used for small-molecule refinement (e.g., confirming azetidine ring geometry) .

- Mercury CSD : Facilitates visualization of packing patterns and intermolecular interactions, critical for understanding solubility and stability .

Research Findings and Trends

Bioactivity Gaps : The target compound’s bioactivity remains underexplored compared to 1,3,4-oxadiazoles, which show promise in anti-inflammatory applications .

Metabolic Stability: Sulfonylazetidine derivatives generally exhibit improved metabolic stability over non-sulfonylated analogs due to reduced CYP450-mediated oxidation .

Structural Optimization : Recent work (e.g., ) focuses on substituting the benzyl group with electron-withdrawing groups (e.g., fluoro, chloro) to enhance binding to serine proteases.

Q & A

Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring can be synthesized via cyclization of thioamide intermediates with carboxylic acid derivatives. A common approach involves reacting a nitrile with hydroxylamine to form an amidoxime, followed by cyclization using agents like POCl₃ or DCC. For example, in related oxadiazole derivatives, cyclization of amidoximes with POCl₃ under reflux (90–100°C, 3–5 hours) achieved yields of 65–80% . Key variables include stoichiometry, temperature, and choice of cyclizing agent.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : The 2-methoxybenzyl group is identified via aromatic protons (δ 6.8–7.4 ppm) and a methoxy singlet (δ ~3.8 ppm). The azetidine ring protons appear as multiplets (δ 3.5–4.5 ppm) .

- IR : Sulfonyl groups (S=O) exhibit strong bands at 1150–1350 cm⁻¹. The oxadiazole C=N stretch appears at 1600–1650 cm⁻¹ .

- MS : High-resolution ESI-MS can confirm molecular weight, with fragmentation patterns revealing the sulfonyl and azetidine moieties .

Q. What strategies improve solubility for biological testing?

- Introduce polar groups (e.g., hydroxyl, carboxyl) via post-synthetic modification.

- Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) in aqueous buffers.

- Salt formation (e.g., hydrochloride salts) is effective for amines, as demonstrated in azetidine-containing analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonylation of the azetidine ring be addressed?

Regioselectivity in sulfonylation is influenced by steric and electronic factors. For azetidine derivatives, pre-protection of the amine with Boc groups directs sulfonylation to the nitrogen. Deprotection under acidic conditions (e.g., TFA/DCM) restores the free amine. This method achieved >90% regioselectivity in similar sulfonamide syntheses . Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., enzymes like COX-2 or kinases).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to correlate reactivity with substituents .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Q. How should contradictory biological activity data between in vitro and in vivo models be resolved?

- Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation.

- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS.

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance in vivo efficacy, as shown for sulfonamide-containing drugs .

Methodological Considerations

Q. What analytical methods are critical for purity assessment?

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?

- TLC Monitoring : Track reaction progress using ethyl acetate/hexane (3:7) as mobile phase.

- Column Chromatography : Separate isomers using silica gel with gradient elution (hexane → EtOAc).

- Crystallization : Recrystallize from ethanol/water (2:1) to isolate the desired product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.